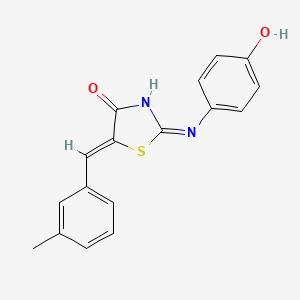
(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound and its derivatives have shown significant anticancer properties. A study by Subtelna et al. (2020) found that a series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, which are closely related to the queried compound, exhibited strong inhibitory activity against various leukemia cell lines. These compounds were characterized by lower IC50 values compared to the control drug chlorambucil, indicating strong anticancer potential (Subtelna et al., 2020). Additionally, Wu et al. (2006) identified two compounds of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs that effectively induce apoptosis in cancer cells but not in normal cells. This indicates the potential of these compounds in selective cancer treatment (Wu et al., 2006).
Antimicrobial and Antibacterial Properties
These compounds have also been studied for their antimicrobial and antibacterial properties. Patel et al. (2010) synthesized new 2-imino-3-[carboxamido o-hydroxyphenyl]-5-arylidene-4-thiazolidinones that exhibited significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Patel et al., 2010). Similarly, Deep et al. (2014) synthesized novel derivatives of 4-thiazolidinone with significant biological activity against various microorganisms, demonstrating their potential as antimicrobial agents (Deep et al., 2014).
Antifungal Activity
These compounds have shown promise in antifungal applications as well. Metwally et al. (2019) synthesized novel 2-imino-4-thiazolidinone derivatives that exhibited higher antifungal activity towards Alternaria solani than the standard Ridomil gold plus. This suggests their potential use in controlling fungal infections (Metwally et al., 2019).
Anticonvulsant Properties
Additionally, Mishchenko et al. (2020) explored the anticonvulsant activity of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone. They found that certain compounds showed excellent anticonvulsant activity in models, indicating their potential in treating convulsive disorders (Mishchenko et al., 2020).
Anti-inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized derivatives with significant anti-inflammatory and analgesic activities, suggesting their potential as non-ulcerogenic drugs for pain and inflammation management (Khalifa & Abdelbaky, 2008).
Eigenschaften
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-3-2-4-12(9-11)10-15-16(21)19-17(22-15)18-13-5-7-14(20)8-6-13/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWGBAERBSEPN-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
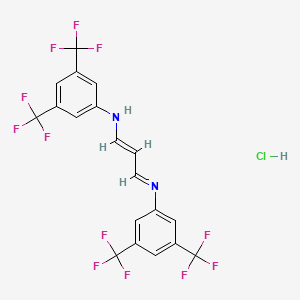
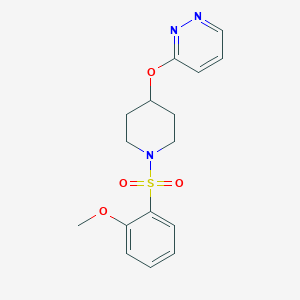
![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)
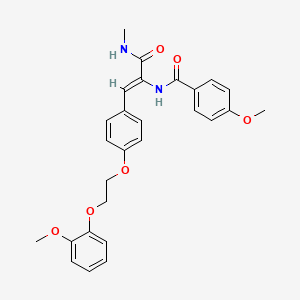

![3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide](/img/structure/B2928474.png)
![1'-(2-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2928475.png)

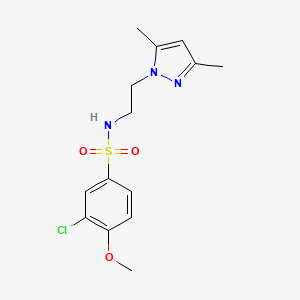
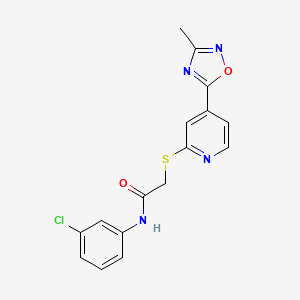
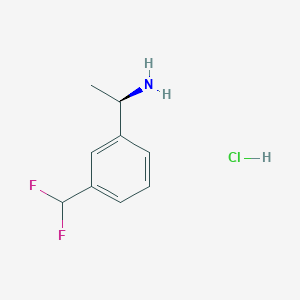
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)
![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)
![diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine](/img/structure/B2928489.png)
